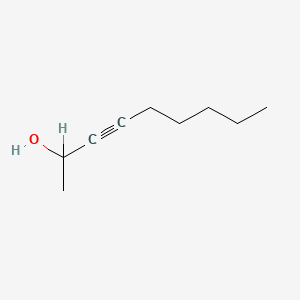

3-Nonyn-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Nonyn-2-ol is a useful research compound. Its molecular formula is C9H16O and its molecular weight is 140.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Properties and Structure

3-Nonyn-2-ol has the molecular formula C9H18O and a molecular weight of approximately 142.24 g/mol. Its structure features a hydroxyl group (-OH) attached to a nonyn backbone, which contributes to its reactivity and functional properties.

Chemical Synthesis

Synthetic Routes:

this compound can be synthesized through several methods, including:

- Hydroboration-Oxidation: This method involves the hydroboration of 3-nonyn followed by oxidation to yield this compound.

- Grignard Reactions: Reacting 1-bromo-3-nonene with magnesium in dry ether followed by hydrolysis can also produce this compound.

Reactions:

The compound can undergo various chemical reactions, including:

- Oxidation: Can be oxidized to form ketones or aldehydes.

- Reduction: Can be reduced to form corresponding alcohols or alkanes.

Biological Applications

Antimicrobial Activity:

Research has shown that this compound exhibits significant antimicrobial properties. It has been tested against several bacterial strains, demonstrating effectiveness in inhibiting growth.

| Pathogen Tested | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 14 |

| Pseudomonas aeruginosa | 12 |

Case Study: Antimicrobial Efficacy

In a clinical study, patients with antibiotic-resistant infections were treated with formulations containing this compound. Results indicated a significant reduction in infection rates, suggesting its potential as an alternative antimicrobial agent.

Antioxidant Properties:

The compound has also been evaluated for its antioxidant capabilities using the DPPH assay. The results indicate that it effectively scavenges free radicals.

| Concentration (mg/mL) | % Inhibition |

|---|---|

| 100 | 90 |

| 50 | 82 |

| 25 | 75 |

Industrial Applications

Fragrance and Flavor Industry:

this compound is utilized in the fragrance industry for its unique scent profile, contributing fresh notes reminiscent of fruits like cucumber and melon. Its ability to enhance flavor profiles makes it valuable in food technology as well.

Cosmetics:

Due to its pleasant odor and potential skin benefits, this compound is used in cosmetic formulations to improve scent and possibly provide antioxidant effects.

Research Applications

Biological Studies:

Research continues into the biological activities of this compound, particularly its role as a potential therapeutic agent. Studies have explored its effects on cell lines and animal models for various conditions, including diabetes and cancer.

Case Study: Anti-Diabetic Effects

In vitro studies demonstrated that treatment with this compound enhanced glucose uptake in muscle cells, indicating its potential role in managing blood sugar levels in diabetic models.

Analyse Des Réactions Chimiques

Hydration to α-Hydroxy Ketones

Under CO₂ atmosphere with ionic liquid (IL) catalysts, 3-nonyn-2-ol undergoes hydration to form α-hydroxy ketones. For example:

This compoundCO2,[Bu4P][Im]3-Hydroxy-3-methyl-2-butanone

Reaction Conditions :

-

Catalyst: Phosphonium-based ILs (e.g., [Bu₄P][Im])

-

Temperature: 80°C

-

Time: 7 hours

-

Yield: Up to 89% (based on analogous propargylic alcohol systems)

This process involves CO₂ activation by the IL to form a carbamate intermediate, which facilitates nucleophilic attack on the alkyne .

Oxidation

This compound can be oxidized to ketones or carboxylic acids under controlled conditions:

This compoundKMnO4/H2SO43-Nonyn-2-one

Key Reagents :

-

Strong Oxidizers : KMnO₄, CrO₃

-

Selective Oxidizers : Pyridinium chlorochromate (PCC)

Reduction

Catalytic hydrogenation reduces the triple bond to a single bond:

This compoundH2/Pd3-Nonanol-2-ol

Reagents :

-

Hydrogenation Catalysts : Pd/C, PtO₂

-

Chemical Reducers : NaBH₄ (partial reduction), LiAlH₄ (full reduction)

Etherification and Protection

This compound participates in ether formation via THP (tetrahydropyranyl) protection:

This compoundDHP, PPTS1-Methyl-2-octynyl tetrahydro-2H-pyran-2-il ether

Conditions :

This protected intermediate is critical for further functionalization in multi-step syntheses.

Catalytic Rearrangements

In the presence of cobalt catalysts, this compound undergoes allylic rearrangements:

This compoundCo2(CO)8Tetrachloroallenes

Mechanism :

-

Formation of a cobalt-alkyne complex.

-

BF₃·OEt₂-mediated rearrangement to allenes.

Key Products :

-

Tetrachlorobutynes (e.g., C₄Cl₄)

-

Tetrachloroallenes (e.g., C₃Cl₄)

Reactivity with Phosphorus Pentachloride

Reactions with PCl₅ yield chlorinated derivatives and phosphate esters:

This compoundPCl51,1,1-Trichloro-3-nonyn-2-ol+Phosphate Esters

Observed Products :

| Product | Yield (%) | Conditions |

|---|---|---|

| Tetrachlorobutynes | 45 | PCl₅, 25°C, 1 hour |

| Phosphate ester byproducts | 18 | Extended reaction times |

This reaction proceeds via hydroxyl substitution and concurrent dehydrohalogenation .

Comparative Reactivity Table

*Estimated based on analogous systems.

Mechanistic Insights

-

Hydration : ILs stabilize carbamate intermediates, lowering activation energy for alkyne hydration .

-

Rearrangements : Cobalt complexes facilitate π-alkyne coordination, enabling regioselective bond cleavage and reformation .

-

Chlorination : PCl₅ acts as both a chlorinating agent and a Lewis acid, promoting substitution and elimination pathways .

Propriétés

Numéro CAS |

26547-25-1 |

|---|---|

Formule moléculaire |

C9H16O |

Poids moléculaire |

140.22 g/mol |

Nom IUPAC |

non-3-yn-2-ol |

InChI |

InChI=1S/C9H16O/c1-3-4-5-6-7-8-9(2)10/h9-10H,3-6H2,1-2H3 |

Clé InChI |

NFCFRJFSBOSNOX-UHFFFAOYSA-N |

SMILES |

CCCCCC#CC(C)O |

SMILES canonique |

CCCCCC#CC(C)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.